(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid

Overview

Description

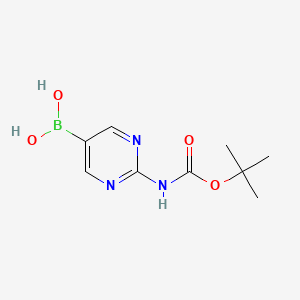

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid (CAS: 883231-25-2) is a boronic acid derivative featuring a pyrimidine core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a boronic acid moiety at the 5-position. Its molecular formula is C₉H₁₄BN₃O₄, with a molecular weight of 239.04 g/mol . The Boc group enhances stability during synthetic processes, making the compound valuable in Suzuki-Miyaura cross-coupling reactions for constructing biaryl or heteroaryl systems in drug discovery . Physically, it is a white to light yellow solid with good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification methods .

Chemical Reactions Analysis

Types of Reactions

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in drug discovery and development, particularly in cancer therapy.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid primarily involves its role as a boronic acid derivative:

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to analogous pyrimidine-based boronic acids. Below is a detailed analysis of key analogs, supported by data from synthetic, spectroscopic, and application-based studies.

Table 1: Structural and Functional Comparison of Pyrimidine Boronic Acid Derivatives

Key Findings from Comparative Studies

Stability and Reactivity :

- The Boc group in the target compound provides superior stability under basic conditions compared to analogs like 4h (ethylpiperazinyl) or 4e (methoxycarbonyl-pyrrolidinyl), which may undergo deprotection or hydrolysis .

- The boronic acid moiety in all analogs facilitates Suzuki-Miyaura couplings, but steric effects from bulky substituents (e.g., Boc-piperazinyl in 4c ) reduce reaction rates compared to smaller groups like methoxy .

Solubility and Bioavailability: 4c (Boc-piperazinyl) exhibits higher aqueous solubility (49% yield after chromatography) due to the hydrophilic piperazine ring, whereas the Boc-amino analog requires DMF/DMSO for dissolution . Methoxy-substituted analogs (e.g., 2-methoxypyrimidin-5-yl) show moderate solubility in ethanol, limiting their utility in biological assays .

Biological Activity: The target compound and 4c have been used in synthesizing tyrosine kinase inhibitors (e.g., lapatinib analogs), with 4c showing marginally better IC₅₀ values in vitro due to enhanced solubility . Ethylpiperazinyl analog 4h demonstrates blood-brain barrier penetration in preclinical models, a trait absent in the Boc-amino derivative .

Synthetic Utility: Pinacol ester derivatives of the target compound (e.g., CAS: 1032758-88-5) are preferred for storage due to reduced boronic acid oxidation, whereas non-esterified analogs like 4f require immediate use .

Biological Activity

(2-((tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid, with the CAS number 883231-25-2, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrimidine-based compounds, which have been extensively studied for their roles in drug discovery, particularly in cancer therapeutics and enzyme inhibition.

The molecular formula of this compound is C₁₃H₁₈B N₃O₃, with a molecular weight of approximately 265.11 g/mol. The compound features a pyrimidine ring substituted with a tert-butyloxycarbonyl (Boc) amino group and a boronic acid moiety, which contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrimidine derivatives, including boronic acids. For instance, related compounds have shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) with IC₅₀ values indicating potent activity. One study reported that certain pyrimidine derivatives exhibited IC₅₀ values ranging from 0.126 μM to 12.91 μM against these cell lines, demonstrating a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | High |

| Compound B | MCF-7 | 17.02 | Moderate |

| This compound | TBD | TBD | TBD |

Enzyme Inhibition

Boronic acids are known for their ability to inhibit proteases and other enzymes. Specifically, this compound may exhibit inhibitory activity against enzymes like GSK-3β and matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Preliminary data suggest that modifications in the boronic acid structure can enhance binding affinity and selectivity towards these targets .

Case Studies

- Inhibition of Matrix Metalloproteinases : A study demonstrated that certain boronic acid derivatives could inhibit MMP-2 and MMP-9 activities significantly, which are critical in tumor invasion and metastasis. The compound's structure allows it to interact effectively with the active sites of these enzymes, leading to reduced metastatic potential in vivo models .

- Selectivity in Cancer Treatment : In vivo studies using mouse models showed that compounds similar to this compound could inhibit lung metastasis more potently than established treatments like TAE226, indicating a promising therapeutic window for selective targeting of cancer cells without affecting normal cells significantly .

Properties

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BN3O4/c1-9(2,3)17-8(14)13-7-11-4-6(5-12-7)10(15)16/h4-5,15-16H,1-3H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLSSXXMDVLBHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670447 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883231-25-2 | |

| Record name | {2-[(tert-Butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.